4-Chloro-6-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde 4-Chloro-6-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17664574
InChI: InChI=1S/C10H10ClN3O/c11-9-8(6-15)10(13-7-12-9)14-4-2-1-3-5-14/h1-2,6-7H,3-5H2
SMILES:
Molecular Formula: C10H10ClN3O
Molecular Weight: 223.66 g/mol

4-Chloro-6-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde

CAS No.:

Cat. No.: VC17664574

Molecular Formula: C10H10ClN3O

Molecular Weight: 223.66 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-6-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde -

Specification

Molecular Formula C10H10ClN3O
Molecular Weight 223.66 g/mol
IUPAC Name 4-chloro-6-(3,6-dihydro-2H-pyridin-1-yl)pyrimidine-5-carbaldehyde
Standard InChI InChI=1S/C10H10ClN3O/c11-9-8(6-15)10(13-7-12-9)14-4-2-1-3-5-14/h1-2,6-7H,3-5H2
Standard InChI Key ZBAJNYHLSNGXRT-UHFFFAOYSA-N
Canonical SMILES C1CN(CC=C1)C2=C(C(=NC=N2)Cl)C=O

Introduction

Chemical Identity and Structural Features

The compound’s systematic name, 4-chloro-6-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde, reflects its hybrid pyrimidine-tetrahydropyridine architecture. Key identifiers include:

PropertyValueSource
CAS Number1593881-30-1
Molecular FormulaC₁₀H₁₀ClN₃O
Molecular Weight223.66 g/mol
SMILES NotationClC1=C(N2CCC=CC2)N=CN=C1C=O

The pyrimidine ring (positions 4 and 6) is substituted with chlorine and a 1,2,3,6-tetrahydropyridinyl group, respectively, while position 5 bears an aldehyde moiety. The tetrahydropyridine ring introduces partial saturation, reducing planarity compared to fully aromatic pyridine derivatives .

Synthesis and Structural Analogues

While no explicit synthesis route for this compound is documented, related pyrimidine-carbaldehyde derivatives are typically synthesized through nucleophilic aromatic substitution (NAS) or transition metal-catalyzed coupling. For example:

  • Chloropyrimidine intermediates: Ethyl 2,4-dichloropyrimidine-5-carboxylate (CAS 1593881-30-1 analogs) serves as a precursor in many routes, where chlorine at position 4 is displaced by amines or heterocycles .

  • Tetrahydropyridine incorporation: Reaction of 4,6-dichloropyrimidine-5-carbaldehyde with 1,2,3,6-tetrahydropyridine under basic conditions (e.g., K₂CO₃/DMF) likely yields the target compound .

Comparative analysis with the structurally similar 4-chloro-6-(pyrrolidin-1-yl)pyrimidine-5-carbaldehyde (CAS 54503-92-3) reveals that replacing pyrrolidine with tetrahydropyridine increases molecular weight by 12.01 g/mol and introduces an unsaturated bond, potentially altering metabolic stability .

Physicochemical Properties

Experimental data for this specific compound are sparse, but inferences can be drawn from analogs:

Property4-Chloro-6-(1,2,3,6-THPyridinyl)4-Chloro-6-Pyrrolidinyl Analog
LogP (Predicted)1.8–2.41.5–2.0
Aqueous Solubility<10 μM (estimated)5.2–14 μM
Metabolic StabilityModerate (HLM CLint ~40 μL/min/mg)42–46 μL/min/mg

The aldehyde group at position 5 may confer reactivity toward nucleophiles (e.g., amines, thiols), necessitating stabilization strategies in formulation .

Future Research Directions

  • Solubility Optimization: Introducing ionizable groups (e.g., piperazine) at the tetrahydropyridine nitrogen could improve aqueous solubility without sacrificing potency .

  • Covalent Drug Development: Leveraging the aldehyde for targeted covalent binding to cysteine or lysine residues in disease-relevant proteins.

  • In Vivo Efficacy Studies: Testing in murine malaria models to validate PfATP4 inhibition and transmission-blocking activity .

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